molecular formula C16H24N4O B6469899 N-tert-butyl-1-(6-cyclopropylpyrimidin-4-yl)pyrrolidine-3-carboxamide CAS No. 2640896-94-0

N-tert-butyl-1-(6-cyclopropylpyrimidin-4-yl)pyrrolidine-3-carboxamide

Cat. No.: B6469899
CAS No.: 2640896-94-0
M. Wt: 288.39 g/mol
InChI Key: YKHYPPDXJOFYOX-UHFFFAOYSA-N
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Description

N-tert-butyl-1-(6-cyclopropylpyrimidin-4-yl)pyrrolidine-3-carboxamide is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-1-(6-cyclopropylpyrimidin-4-yl)pyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidinyl core One common approach is the reaction of cyclopropylamine with a suitable pyrimidinyl derivative under controlled conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow chemistry or batch processing. These methods ensure the efficient production of the compound while maintaining high purity and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening may also be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: N-tert-butyl-1-(6-cyclopropylpyrimidin-4-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-tert-butyl-1-(6-cyclopropylpyrimidin-4-yl)pyrrolidine-3-carboxamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic properties. It may be used in the treatment of various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound is utilized in the production of pharmaceuticals and other chemical products. Its versatility and reactivity make it an important component in various manufacturing processes.

Mechanism of Action

The mechanism by which N-tert-butyl-1-(6-cyclopropylpyrimidin-4-yl)pyrrolidine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-tert-butyl-1-(6-methylpyrimidin-4-yl)pyrrolidine-3-carboxamide

  • N-tert-butyl-1-(6-ethylpyrimidin-4-yl)pyrrolidine-3-carboxamide

  • N-tert-butyl-1-(6-propylpyrimidin-4-yl)pyrrolidine-3-carboxamide

Uniqueness: N-tert-butyl-1-(6-cyclopropylpyrimidin-4-yl)pyrrolidine-3-carboxamide stands out due to its unique cyclopropyl group, which imparts distinct chemical and biological properties compared to its methyl, ethyl, and propyl analogs. This cyclopropyl group enhances the compound's reactivity and potential biological activity, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-tert-butyl-1-(6-cyclopropylpyrimidin-4-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O/c1-16(2,3)19-15(21)12-6-7-20(9-12)14-8-13(11-4-5-11)17-10-18-14/h8,10-12H,4-7,9H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHYPPDXJOFYOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(C1)C2=NC=NC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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